molecular formula C9H13NO3S2 B1183164 2-Methyl-4-(2-thienylsulfonyl)morpholine

2-Methyl-4-(2-thienylsulfonyl)morpholine

Cat. No.: B1183164
M. Wt: 247.327
InChI Key: KTVSBPVNPSLYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(2-thienylsulfonyl)morpholine is a morpholine derivative featuring a methyl group at position 2 and a 2-thienylsulfonyl substituent at position 3. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is modified here with a sulfonyl group attached to a thiophene ring. This structural configuration confers unique electronic, steric, and metabolic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H13NO3S2

Molecular Weight

247.327

IUPAC Name

2-methyl-4-thiophen-2-ylsulfonylmorpholine

InChI

InChI=1S/C9H13NO3S2/c1-8-7-10(4-5-13-8)15(11,12)9-3-2-6-14-9/h2-3,6,8H,4-5,7H2,1H3

InChI Key

KTVSBPVNPSLYAM-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with 4-(4-Nitrophenyl)thiomorpholine (Thiomorpholine Derivative)

Structural Differences :

  • Heteroatom in Ring : Thiomorpholine replaces the oxygen atom in morpholine with sulfur, increasing lipophilicity (logP) . In contrast, 2-Methyl-4-(2-thienylsulfonyl)morpholine retains the morpholine oxygen but introduces a sulfonyl-thiophene group.
  • Substituent : The 4-nitrophenyl group in thiomorpholine is a strong electron-withdrawing nitro group, whereas the thienylsulfonyl group in the target compound combines sulfone (electron-withdrawing) with thiophene (electron-rich aromatic).

Electronic and Crystallographic Properties :

  • Thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds and aromatic stacking . The target compound’s thiophene may enable similar stacking but with reduced electron density compared to nitro groups, altering crystal packing.

Metabolic Stability :

  • Thiomorpholine’s sulfur is a metabolic "soft spot" prone to oxidation .
Property This compound 4-(4-Nitrophenyl)thiomorpholine
Ring Heteroatom O (morpholine) S (thiomorpholine)
Key Substituent 2-Thienylsulfonyl 4-Nitrophenyl
logP (Predicted) ~1.8 (moderate lipophilicity) ~2.3 (higher lipophilicity)
Metabolic Oxidation Risk Low (sulfone stable) High (sulfur susceptible)

Comparison with 4-[2-(Methylsulphonyl)phenyl]morpholine (Phenylsulfonyl Derivative)

Structural Differences :

  • Aromatic Group : The phenyl ring in 4-[2-(Methylsulphonyl)phenyl]morpholine is purely carbocyclic, while the target compound’s thiophene is a heteroaromatic ring with sulfur .
  • Substituent Position : The methylsulfonyl group in the phenyl derivative is at the ortho position, introducing steric hindrance, whereas the thienylsulfonyl group in the target compound may adopt a different spatial arrangement.

Electronic Effects :

  • Thiophene’s lower electron density compared to benzene reduces π-π stacking strength but may improve solubility. The sulfonyl group in both compounds enhances hydrogen-bond acceptor capacity.

Chemoinformatic Analysis and Molecular Diversity

  • Impact of Quaternary Stereocenters : Unlike sp³-rich morpholine peptidomimetics , the target compound lacks stereocenters but gains conformational rigidity from the sulfonyl group. This rigidity may limit its chemical space compared to flexible analogues but enhance target selectivity.
  • Chemical Space : The thienylsulfonyl group places the compound in a region of chemical space distinct from both nitroaryl thiomorpholines and phenylsulfonyl morpholines, as shown in principal component analysis (PCA) of molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.